4,6-dichloro-1H-indole-3-carbaldehyde
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Overview
Description
4,6-Dichloro-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family, characterized by the presence of two chlorine atoms at the 4th and 6th positions and an aldehyde group at the 3rd position of the indole ring. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and their role as precursors in the synthesis of various bioactive molecules .
Mechanism of Action
Target of Action
4,6-Dichloro-1H-indole-3-carbaldehyde is a derivative of the indole family . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .
Mode of Action
Indole derivatives, in general, play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders in the human body .
Biochemical Pathways
Indole derivatives are known to be involved in many natural products like indole alkaloids, fungal, and marine organisms .
Result of Action
Indole derivatives are known to show various biologically vital properties .
Action Environment
It is known that the compound is stored at room temperature .
Biochemical Analysis
Biochemical Properties
4,6-dichloro-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and play a significant role in multicomponent reactions
Molecular Mechanism
It is known that indole derivatives can undergo C–C and C–N coupling reactions and reductions easily , which may contribute to their biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloro-1H-indole-3-carbaldehyde typically involves the chlorination of 1H-indole-3-carbaldehyde. One common method includes the reaction of 1H-indole-3-carbaldehyde with chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure selective chlorination at the 4th and 6th positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for monitoring and controlling the reaction parameters ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: 4,6-dichloro-1H-indole-3-carboxylic acid.
Reduction: 4,6-dichloro-1H-indole-3-methanol.
Substitution: 4,6-dichloro-1H-indole-3-amine derivatives.
Scientific Research Applications
4,6-Dichloro-1H-indole-3-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and bioactive molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Lacks the chlorine substituents, making it less reactive in certain chemical reactions.
4-Chloro-1H-indole-3-carbaldehyde: Contains only one chlorine atom, resulting in different reactivity and selectivity.
6-Chloro-1H-indole-3-carbaldehyde: Similar to 4-chloro-1H-indole-3-carbaldehyde but with the chlorine atom at the 6th position
Uniqueness: 4,6-Dichloro-1H-indole-3-carbaldehyde is unique due to the presence of two chlorine atoms, which significantly influence its chemical reactivity and biological activity. The dual chlorination enhances its potential as a versatile intermediate in the synthesis of complex molecules and bioactive compounds .
Properties
IUPAC Name |
4,6-dichloro-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-1-7(11)9-5(4-13)3-12-8(9)2-6/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZSSFNTBOHWSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2C=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115666-33-6 |
Source
|
Record name | 4,6-dichloro-1H-indole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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